![molecular formula C24H26ClFN4O2S B2725901 N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189681-76-2](/img/structure/B2725901.png)
N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26ClFN4O2S and its molecular weight is 489.01. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Compounds similar to N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide have been synthesized and evaluated for their anticonvulsant activity. A study by Obniska et al. (2006) on N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones showed that the introduction of fluoro or trifluoromethyl substituents at the aryl ring increased anticonvulsant activity compared to chloro, methoxy, or methyl analogues. This highlights the potential of fluoro-substituted compounds in developing anticonvulsant therapies (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak‐Wojciechowska, 2006).
Anti-inflammatory Applications
Research on derivatives of similar compounds, such as the study by Sunder and Maleraju (2013), synthesized N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrated significant anti-inflammatory activity. This suggests the potential of such compounds in developing anti-inflammatory drugs (Sunder & Maleraju, 2013).
Herbicide Development
Compounds with chloro and fluoro substituents have been studied for their potential as herbicides. The chloroacetamides, for example, have been widely researched for their herbicidal properties. Studies like those by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insight into the metabolism and potential environmental impact of these compounds. This research is critical for understanding the safety and efficacy of new herbicides based on similar chemical structures (Coleman, Linderman, Hodgson, & Rose, 2000).
Antimicrobial Properties
The synthesis and characterization of compounds containing chloro and fluoro groups have also shown promising antimicrobial properties. For instance, the synthesis of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide by Badiger et al. (2013) explored their antimicrobial activity against various bacteria and fungi, indicating the potential of such compounds in antimicrobial drug development (Badiger, Mulla, Khazi, & Khazi, 2013).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN4O2S/c1-3-30-12-10-24(11-13-30)28-22(16-4-7-18(32-2)8-5-16)23(29-24)33-15-21(31)27-17-6-9-20(26)19(25)14-17/h4-9,14H,3,10-13,15H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFFZVZPTDTOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide |
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